4-(6-Amino-1h-indol-1-yl)butanenitrile
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Overview
Description
4-(6-Amino-1h-indol-1-yl)butanenitrile is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The indole moiety is a common structural motif found in many natural products and pharmaceuticals, making it a significant area of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Amino-1h-indol-1-yl)butanenitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable ketone or aldehyde, followed by cyclization to form the indole ring . The reaction conditions often include heating and the use of catalysts to facilitate the formation of the indole structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
4-(6-Amino-1h-indol-1-yl)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: The indole ring can undergo substitution reactions, where different substituents are introduced to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the indole ring .
Scientific Research Applications
4-(6-Amino-1h-indol-1-yl)butanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-(6-Amino-1h-indol-1-yl)butanenitrile involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, leading to its biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication, contributing to its anti-inflammatory and anti-HIV activities .
Comparison with Similar Compounds
4-(6-Amino-1h-indol-1-yl)butanenitrile can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with different biological activities.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indomethacin: A nonsteroidal anti-inflammatory drug with a different mechanism of action.
The uniqueness of this compound lies in its specific structure and the resulting biological activities, which can be distinct from other indole derivatives .
Properties
Molecular Formula |
C12H13N3 |
---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
4-(6-aminoindol-1-yl)butanenitrile |
InChI |
InChI=1S/C12H13N3/c13-6-1-2-7-15-8-5-10-3-4-11(14)9-12(10)15/h3-5,8-9H,1-2,7,14H2 |
InChI Key |
NWOCAMLHZLTOPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2CCCC#N)N |
Origin of Product |
United States |
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